5-((4-Chlorophenyl)(2,6-dimethylmorpholino)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
Description
Properties
IUPAC Name |
5-[(4-chlorophenyl)-(2,6-dimethylmorpholin-4-yl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN4O2S/c1-10-8-22(9-11(2)25-10)15(13-4-6-14(19)7-5-13)16-17(24)23-18(26-16)20-12(3)21-23/h4-7,10-11,15,24H,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFBJGKJMVMTULR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(C2=CC=C(C=C2)Cl)C3=C(N4C(=NC(=N4)C)S3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-((4-Chlorophenyl)(2,6-dimethylmorpholino)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a heterocyclic compound that has garnered attention for its potential biological activities. This article aims to provide a detailed overview of its biological activity, including its effects on various biological systems and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 336.86 g/mol. The structural features include a thiazole ring fused with a triazole moiety and a chlorophenyl group, which may contribute to its biological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing similar structural motifs. For instance, derivatives of chlorophenyl-substituted compounds have shown significant activity against glioblastoma cell lines. In one study, a related compound exhibited low micromolar activity against the AKT2 kinase, which is crucial in cancer signaling pathways. The inhibition of AKT2 resulted in reduced growth of glioblastoma cells and lower toxicity towards non-cancerous cells, indicating a promising therapeutic window for such compounds .
Enzyme Inhibition
The compound's structure suggests potential enzyme inhibitory activity. A study on related compounds demonstrated strong inhibition against acetylcholinesterase (AChE) and urease enzymes. Specifically, certain derivatives showed IC50 values as low as 1.13 µM for urease inhibition, indicating their potential as therapeutic agents for conditions like urinary infections or Alzheimer's disease .
Antibacterial Activity
The antibacterial properties of similar compounds have also been explored. Compounds with the chlorophenyl group were tested against various bacterial strains and showed moderate to strong activity against Salmonella typhi and Bacillus subtilis. This suggests that the target compound may possess similar antibacterial properties due to its structural similarities .
The biological activity of this compound is likely mediated through multiple mechanisms:
- Kinase Inhibition : By inhibiting specific kinases like AKT2, the compound can disrupt cancer cell proliferation and survival signaling pathways.
- Enzyme Inhibition : The ability to inhibit enzymes such as AChE and urease can lead to therapeutic effects in neurodegenerative diseases and infections.
- Antimicrobial Action : The presence of the chlorophenyl group may enhance membrane permeability or disrupt bacterial metabolic processes.
Case Studies
- In Vitro Studies : Compounds similar to the target molecule were screened against various cancer cell lines (e.g., U87MG) and demonstrated significant growth inhibition at low concentrations (EC50 values in micromolar range).
- Enzyme Activity Tests : Derivatives were tested for AChE and urease inhibition using standard assays. The results indicated that several compounds had IC50 values significantly lower than traditional inhibitors, suggesting higher potency.
- Antibacterial Screening : Compounds were evaluated against clinical isolates of bacteria, showing varying degrees of effectiveness that warrant further investigation into their mechanism and potential applications in treating bacterial infections.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Key Substituents | Molecular Weight (g/mol) | LogP* | Biological Activity |
|---|---|---|---|---|---|
| Target Compound | C₂₁H₂₄ClN₅O₂S | 4-ClPh, 2,6-dimethylmorpholine, -OH | 466.0 | 2.8 | Under investigation |
| 5-{4-(3-ClPh)-piperazinylmethyl}-2-methylthiazolo-triazol-6-ol | C₂₇H₂₉ClN₆O₃S | 3-ClPh, piperazine, 4-OEt-3-MeOPh | 577.1 | 3.5 | Not reported |
| 5-(2,4-F₂Ph)-6-methylthiazolo-triazole | C₁₁H₇F₂N₃S | 2,4-F₂Ph | 267.3 | 3.1 | Antiviral (speculative) |
| 6-(2,6-Cl₂Ph)-triazolo-thiadiazine-7-carboxylic acid | C₁₄H₁₁Cl₂N₅O₂S | 2,6-Cl₂Ph, pyrazole, thiadiazine | 400.3 | 2.9 | Antifungal (in silico) |
*Predicted using ChemDraw.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
